1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-9(2)5-10(14)13-7-11(8-13)3-4-12-6-11/h9,12H,3-8H2,1-2H3 |
InChI Key |
RTDBTOVSJCEKQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Diazaspirooctane Core
The formation of the diazaspirooctane core can be achieved through various methods, including the use of cyclization reactions. For example, the reaction of a diamine with a suitable electrophile can lead to the formation of the spiro ring.
Analysis of Reaction Conditions
The choice of reaction conditions is crucial for the successful synthesis of diazaspirooctane derivatives. Factors such as solvent, temperature, and reaction time must be carefully optimized to achieve high yields and purity.
Solvent Selection
- Ethanol : Often used for cyclization reactions due to its polar nature and ability to facilitate reactions at elevated temperatures.
- Dichloromethane : Commonly used for acylation reactions due to its low boiling point and ability to dissolve a wide range of organic compounds.
Temperature Control
- Heating : Necessary for many cyclization reactions to facilitate ring closure.
- Room Temperature : Often preferred for acylation reactions to minimize side reactions.
While specific preparation methods for 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one are not detailed in the literature, general strategies for synthesizing similar compounds involve the formation of the diazaspirooctane core followed by the introduction of functional groups. Further research and experimentation are necessary to develop efficient and high-yielding synthesis protocols for this compound.
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied as a sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids like morphine and prevent morphine tolerance.
Antitubercular Activity: Derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, making it a potential lead compound for developing new antitubercular drugs.
Chemical Biology: Its unique structure allows for the exploration of spirocyclic scaffolds in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are chaperone proteins involved in various cellular processes, including modulation of ion channels and receptors. By antagonizing sigma-1 receptors, this compound can enhance the analgesic effects of opioids without increasing adverse effects . The molecular targets and pathways involved include the sigma-1 receptor and its downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Alkyl Ketone Substituents
The alkyl ketone substituent significantly influences physicochemical and biological properties. Key analogues include:
The branched 3-methylbutan-1-one group in the target compound likely optimizes steric interactions with hydrophobic binding pockets, contributing to its antitubercular potency compared to shorter or less-branched analogues .
Impact of Spiro Ring Size
Varying the spiro ring size alters conformational flexibility and target selectivity:
The 3.4 octane core’s larger ring size may provide greater flexibility for accommodating bulky substituents, critical for antitubercular activity, whereas the 3.3 heptane core’s compact structure favors CNS-targeted applications .
Functional Group Modifications
Positioning of functional groups on the spiro core also impacts activity:
- 2,6-Diazaspiro[3.4]octan-5-one (): The ketone at position 5 reduces basicity (pKa ~8.5 vs.
- Target Compound : The exocyclic ketone (3-methylbutan-1-one) preserves the core’s basicity while introducing a lipophilic tail, enhancing target engagement .
Biological Activity
1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one is a compound of interest due to its unique structural features and potential biological activities. This compound falls within a class of spirocyclic amines that have been studied for various pharmacological properties, including their interaction with sigma receptors, which are implicated in pain modulation and other neurological functions.
The chemical structure of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one can be represented by the following characteristics:
| Property | Value |
|---|---|
| CAS Number | 1784625-34-8 |
| Molecular Formula | C11H20N2O |
| Molecular Weight | 196.29 g/mol |
| LogP | 1.7288 |
| Polar Surface Area | 80.194 Ų |
| Hydrogen Bond Acceptors | 10 |
Biological Activity
Recent studies have highlighted the biological significance of this compound, particularly in relation to its interaction with sigma receptors:
- Sigma Receptor Interaction : Research has indicated that derivatives of diazaspiro compounds, including the target compound, exhibit potent activity as sigma-1 receptor (σ1R) antagonists. These receptors are crucial in modulating pain and neuroprotection . The σ1R antagonism has been shown to enhance the analgesic effects of mu-opioid receptor agonists without increasing adverse effects, making them promising candidates for pain management therapies.
- Analgesic Effects : A study demonstrated that specific derivatives of diazaspiro compounds significantly improved the antinociceptive effects of morphine while preventing morphine-induced analgesic tolerance . This suggests that 1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one may have therapeutic potential in chronic pain management.
Case Studies and Research Findings
Several research findings have provided insights into the biological activity of related compounds:
- A series of structure-activity relationship (SAR) studies on σ1R antagonists revealed that modifications to the diazaspiro framework could lead to enhanced receptor affinity and selectivity, suggesting a pathway for optimizing the therapeutic efficacy of these compounds .
- In vivo studies using animal models demonstrated that compounds with similar structural motifs exhibited significant antitumor effects, indicating a broader spectrum of biological activities beyond analgesic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
